REACTION_CXSMILES
|
[H-].[Na+].[CH3:3][C:4]([OH:9])([CH2:6][CH:7]=[CH2:8])[CH3:5].[CH2:10](Br)[CH:11]=[CH2:12]>CN(C)C=O>[CH2:12]([O:9][C:4]([CH3:5])([CH3:3])[CH2:6][CH:7]=[CH2:8])[CH:11]=[CH2:10] |f:0.1|
|
Name
|
|
Quantity
|
24 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
CC(C)(CC=C)O
|
Name
|
|
Quantity
|
48 g
|
Type
|
reactant
|
Smiles
|
C(C=C)Br
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at 0° C. for another 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with aq. ammonium chloride solution
|
Type
|
EXTRACTION
|
Details
|
extracted with tert-butyl methyl ether
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)OC(CC=C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 44 g | |
YIELD: CALCULATEDPERCENTYIELD | 156.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |